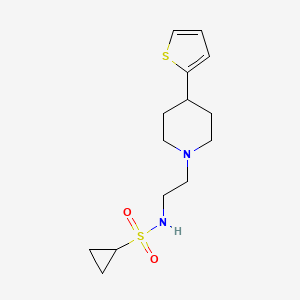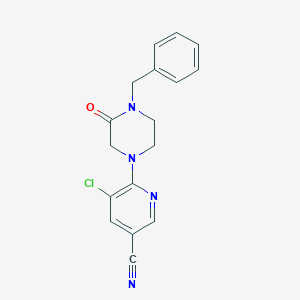![molecular formula C8H10OS B2587888 [(1R,2R)-2-噻吩-2-基环丙基]甲醇 CAS No. 2470279-98-0](/img/structure/B2587888.png)
[(1R,2R)-2-噻吩-2-基环丙基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol is a chiral compound characterized by the presence of a thiophene ring attached to a cyclopropyl group, which is further connected to a methanol moiety
科学研究应用
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and other industrial products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol typically involves the cyclopropanation of a suitable thiophene derivative followed by functional group transformations to introduce the methanol group. One common method involves the reaction of thiophene with a cyclopropylcarbinyl halide under basic conditions to form the cyclopropylthiophene intermediate. This intermediate is then subjected to reduction reactions to yield the desired [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol .
Industrial Production Methods
Industrial production of [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The hydrogen atoms on the cyclopropyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents for introducing various substituents.
Major Products Formed
Oxidation: Thiophen-2-ylcyclopropylcarboxylic acid.
Reduction: Dihydrothiophen-2-ylcyclopropylmethanol.
Substitution: Halogenated or alkylated derivatives of the original compound.
作用机制
The mechanism of action of [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can confer rigidity and influence the binding affinity. The methanol group can participate in hydrogen bonding, enhancing the compound’s overall binding properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol can be compared with other similar compounds such as:
[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanol: Differing in the position of the thiophene ring attachment, which can influence its chemical reactivity and biological activity.
[(1R,2R)-2-furanylcyclopropyl]methanol: Featuring a furan ring instead of thiophene, which can alter its electronic properties and interactions with biological targets.
[(1R,2R)-2-phenylcyclopropyl]methanol: Containing a phenyl ring, which can enhance π-π interactions and affect its overall stability and reactivity .
These comparisons highlight the unique structural and functional attributes of [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol, making it a valuable compound for various scientific investigations.
属性
IUPAC Name |
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQDVSAYSKRJPN-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
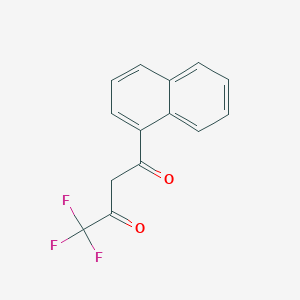
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)
![N-[3-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B2587813.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2587814.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2587816.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2587818.png)
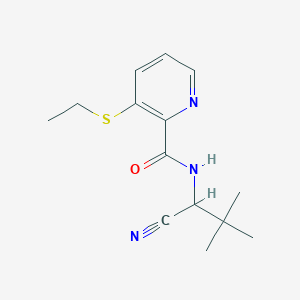
![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)
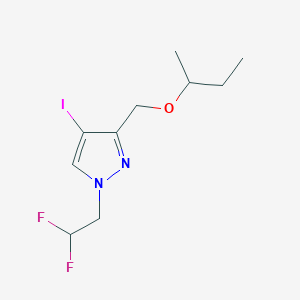
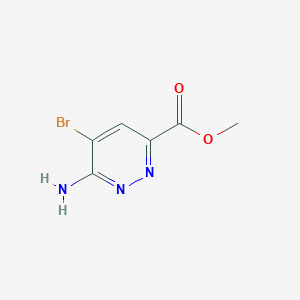
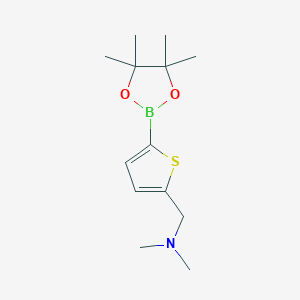
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)
